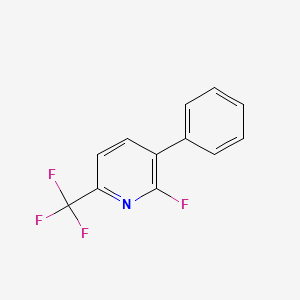

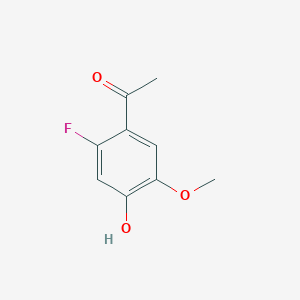

![molecular formula C10H8N2O3 B1440371 6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1203499-41-5](/img/structure/B1440371.png)

6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one

Übersicht

Beschreibung

6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one (HPPO) is a heterocyclic compound that has recently gained attention in the scientific community due to its potential applications in various fields. HPPO has been studied for its potential applications in medicinal chemistry, pharmacology, and drug development. HPPO is a novel and versatile compound with a wide range of potential uses, including as an antioxidant, antifungal, anti-inflammatory, and anti-cancer agent. HPPO has also been studied for its ability to modulate the activity of enzymes and receptors, which makes it a promising drug candidate.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The benzo[1,4]-oxazine ring system, including its pyridine derivatives, has garnered considerable interest for its potential in novel pharmaceutical compound development. Although the synthesis and practical applications of pyrido[2,3-b][1,4]oxazin-2(3H)-ones are less frequently mentioned in literature compared to other oxazine derivatives, recent studies have shed light on practicable synthetic approaches to these compounds. Gim et al. (2007) discussed the synthesis of pyrido[2,3-b][1,4]oxazine derivatives, emphasizing the challenges and solutions in achieving the desired isomer with the nitrogen of pyridine and N of oxazine in a trans configuration. This synthetic strategy opens new pathways for developing bioactive scaffolds and understanding the structural intricacies of pyrido-oxazine derivatives (Gim et al., 2007).

Bioactive Compound Development

The search for novel bioactive compounds has led researchers to explore the reactivity of various 1,3-oxazin-6-ones, including pyrido[2,3-b][1,4]oxazin-2(3H)-ones, with nucleophiles. These reactions have resulted in the creation of structurally diverse compounds that exhibit a range of biological activities, such as antimicrobial, antifungal, antiviral, and antitumor properties. The work of Ovsyannikova et al. (2016) highlights the potential of these derivatives in synthesizing new biologically active compounds, thereby contributing to the development of novel therapeutic agents (Ovsyannikova et al., 2016).

Chemotherapeutic Research

The synthesis of pyrido[2,3-b][1,4]oxazin-2(3H)-ones has also been explored in the context of developing potential anticancer agents. Temple et al. (1983) investigated the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, analyzing their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia. These studies underscore the significance of pyrido-oxazin-2(3H)-one derivatives in chemotherapeutic research and their potential application in cancer treatment (Temple et al., 1983).

Green Chemistry and Eco-friendly Synthesis

In the pursuit of more sustainable and environmentally friendly chemical processes, the synthesis of pyrido[2,3-b][1,4]oxazin-2(3H)-ones has been adapted to utilize green chemistry principles. Reddy et al. (2017) described a facile and convenient procedure for synthesizing isoxazolyl pyrido[2,3-b][1,4]oxazin-2(3H)-ones via Smiles rearrangement, employing task-specific ionic liquids as green solvents. This approach not only yields high-efficiency products but also aligns with the goals of green chemistry by minimizing environmental impact and enhancing the reusability of reaction media (Reddy et al., 2017).

Eigenschaften

IUPAC Name |

6-(3-hydroxyprop-1-ynyl)-1H-pyrido[2,3-b][1,4]oxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-5-1-2-7-3-4-8-10(11-7)15-6-9(14)12-8/h3-4,13H,5-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHVWSKVTSDZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)N=C(C=C2)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401169887 | |

| Record name | 6-(3-Hydroxy-1-propyn-1-yl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203499-41-5 | |

| Record name | 6-(3-Hydroxy-1-propyn-1-yl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Hydroxy-1-propyn-1-yl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

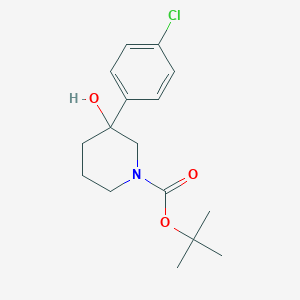

![3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B1440288.png)

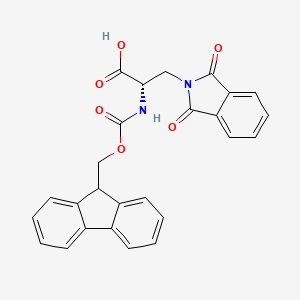

![Tert-butyl N-[(1S,3S)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate](/img/structure/B1440307.png)

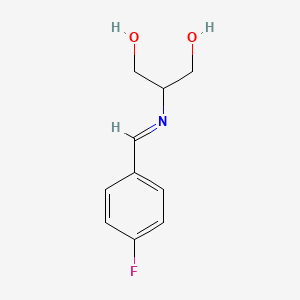

![(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1440308.png)